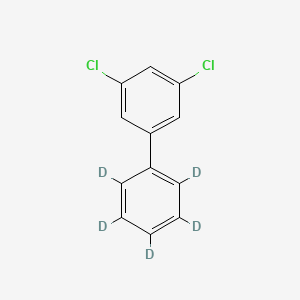
3,5-Dichlorobiphenyl-2',3',4',5',6'-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 3,5-dichlorobiphenyl, where the hydrogen atoms on the biphenyl ring are replaced with deuterium. The molecular formula of 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is C12H3D5Cl2, and it has a molecular weight of 228.13 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 3,5-dichlorobiphenyl. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas (D2) or deuterated solvents .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 often involves large-scale deuteration processes. These processes may use deuterium oxide (D2O) or deuterated reagents under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated biphenyl quinones, while reduction may yield deuterated biphenyls .
科学研究应用
3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of chlorinated biphenyls in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated biphenyls in the body.
Industry: Applied in environmental studies to monitor the presence and degradation of chlorinated biphenyls in various matrices
作用机制
The mechanism of action of 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with biological molecules and pathways. As a deuterium-labeled compound, it can be used to trace the metabolic fate of chlorinated biphenyls in organisms. The deuterium atoms provide a distinct signal in mass spectrometry, allowing researchers to track the compound’s distribution and transformation .
相似化合物的比较
Similar Compounds
- 3,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5
Uniqueness
3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its specific deuterium labeling, which allows for precise tracking in scientific studies. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and other analytical techniques, making it a valuable tool for researchers .
属性
分子式 |
C12H8Cl2 |
|---|---|
分子量 |
228.12 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentadeuterio-6-(3,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D |
InChI 键 |
QHZSDTDMQZPUKC-RALIUCGRSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=CC(=C2)Cl)Cl)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-](/img/structure/B12306581.png)
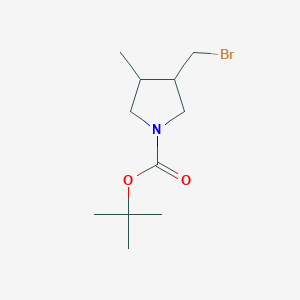
![8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12306601.png)
![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306602.png)
![rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis](/img/structure/B12306610.png)
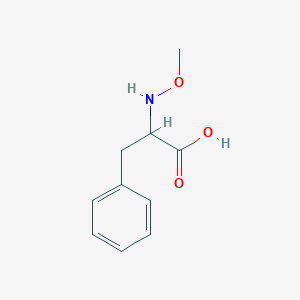
![4-[12,14-Dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12306626.png)
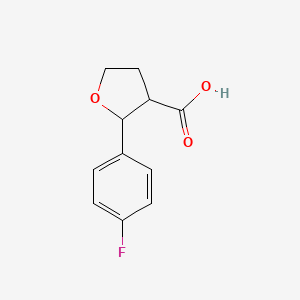
![2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide](/img/structure/B12306639.png)
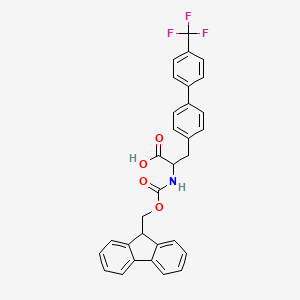
![2-([1,1'-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid](/img/structure/B12306654.png)
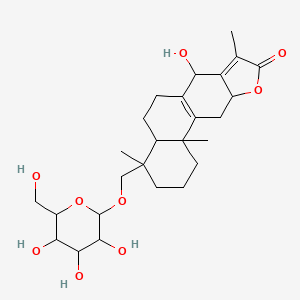
![2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B12306679.png)
![2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]acetic acid](/img/structure/B12306685.png)
